molecular formula C22H16BrClN2O3 B2883087 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide CAS No. 312734-26-2

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide

Cat. No.: B2883087
CAS No.: 312734-26-2
M. Wt: 471.74
InChI Key: HPMDQAVCKDVNIZ-UHFFFAOYSA-N
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Description

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoyl group, a bromo-substituted phenylcarbamoyl group, and a chloro-substituted benzamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group:

    Bromination: The aromatic ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carbamoylation: The brominated aromatic compound undergoes carbamoylation to introduce the phenylcarbamoyl group. This step often involves the use of isocyanates or carbamoyl chlorides.

    Chlorination: Finally, the compound is chlorinated to introduce the chloro-substituted benzamide group. This can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modifying Cellular Processes: Affecting processes such as cell division, apoptosis, and gene expression.

Comparison with Similar Compounds

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide can be compared with similar compounds such as:

    N-(2-Benzoyl-4-chlorophenyl)-2-bromo-n-methylacetamide: Similar structure but with different substitution patterns.

    N-(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-fluoro-benzamide: Fluorine substitution instead of chlorine.

    N-(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-methyl-benzamide: Methyl substitution instead of chlorine.

Properties

IUPAC Name

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O3/c23-16-8-11-19(18(12-16)21(28)14-4-2-1-3-5-14)26-20(27)13-25-22(29)15-6-9-17(24)10-7-15/h1-12H,13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDQAVCKDVNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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